molecular formula C19H20FN3O3 B2739988 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 865659-74-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2739988
CAS No.: 865659-74-1
M. Wt: 357.385
InChI Key: MXNSRJJTBKFMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry research, supplied with a minimum purity of 95% . It is identified by the CAS Number 865659-74-1 and has a molecular formula of C19H20FN3O3, corresponding to a molecular weight of 357.39 g/mol . The compound's structure incorporates both a 1,4-benzodioxane and a piperazine moiety, which are important pharmacophores in drug discovery. The 1,4-benzodioxane ring system is a versatile template widely used to design molecules with diverse biological activities, and its derivatives have been described as agonists and antagonists for various receptor subtypes, as well as antitumor and antibacterial agents . Piperazine is a fundamental building block in pharmaceuticals, and the combination of a piperazine ring with other aromatic systems within a single molecule is a common strategy to enhance biological activity . While the specific biological profile of this compound requires further investigation by researchers, its structural features suggest potential as a valuable scaffold for developing ligands for central nervous system (CNS) targets. For instance, research on a structurally related compound, 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine, has shown it to be a potent and highly selective antagonist for dopamine D4 receptors, indicating the research utility of the 1,4-benzodioxin-6-yl-piperazine core in neuroscience . This compound is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c20-14-1-4-16(5-2-14)22-7-9-23(10-8-22)19(24)21-15-3-6-17-18(13-15)26-12-11-25-17/h1-6,13H,7-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNSRJJTBKFMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a benzodioxin moiety and a piperazine ring. The molecular formula is C18H20F1N3O3C_{18}H_{20}F_{1}N_{3}O_{3}, with a molecular weight of approximately 345.37 g/mol. The presence of the fluorophenyl group is notable for its potential influence on biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound shows potential for inhibiting specific enzymes, which may include those involved in neurotransmitter pathways. For instance, it may interact with serotonin receptors or inhibit certain kinases, affecting cellular signaling pathways.
  • Receptor Modulation : Its structure suggests that it may act as a modulator of neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems. This could have implications for psychiatric disorders .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth by disrupting folic acid synthesis through enzyme inhibition.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in preclinical models. The exact pathways remain under investigation but may involve modulation of cell cycle regulators and pro-apoptotic factors .

Study 1: Antimicrobial Efficacy

A study explored the antimicrobial efficacy of structurally related compounds against various bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting that the benzodioxin structure contributes to enhanced activity against Gram-positive bacteria.

Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the proliferation of human cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis. Further research is needed to elucidate the specific molecular interactions involved .

Summary of Biological Activities

Activity Findings
Antimicrobial Inhibits bacterial growth; effective against Gram-positive strains.
Anticancer Induces apoptosis in cancer cell lines; inhibits tumor growth in models .
Enzyme Inhibition Potentially inhibits enzymes related to neurotransmitter metabolism.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

Enzyme Inhibition

Research indicates that this compound has significant inhibitory effects on various enzymes which are critical in disease management:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for the treatment of Alzheimer's disease. Studies have shown that related compounds demonstrate IC50 values comparable to established AChE inhibitors like rivastigmine .
  • α-glucosidase : This enzyme is a target for managing Type 2 Diabetes Mellitus. Compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide have shown promising results in inhibiting α-glucosidase activity .

Anti-inflammatory Properties

Compounds similar to this one have been evaluated for their anti-inflammatory effects:

  • Studies indicate that derivatives can significantly inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Some compounds showed up to 86% inhibition of edema compared to standard anti-inflammatory drugs .

Anticancer Activity

The compound has been investigated for its potential anticancer properties:

  • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives were found to induce apoptosis in human cancer cells, suggesting their potential as anticancer agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multiple steps starting from readily available benzodioxin derivatives. The general synthetic pathway includes:

  • Formation of Benzodioxin Derivatives : Starting materials are reacted to form the benzodioxin core.
  • Piperazine Ring Formation : The piperazine moiety is introduced through reactions with appropriate amines.
  • Final Carboxamide Formation : The final product is obtained by acylation reactions with carboxylic acids or their derivatives.

The biological activity of this compound is influenced by its structural features:

  • The presence of the benzodioxin moiety is essential for enzyme inhibition.
  • Substituents on the aromatic rings can modulate potency and selectivity towards specific biological targets.

Case Studies

Several studies have highlighted the efficacy of this compound and its analogs in clinical settings:

Diabetes Management

A study involving diabetic rat models indicated that related compounds significantly reduced postprandial glucose levels by approximately 30%, suggesting effective α-glucosidase inhibition mechanisms .

Neuroprotection

Research assessing neuroprotective effects showed that derivatives reduced lipid peroxidation and improved cognitive function metrics in models of oxidative stress .

Summary Table of Biological Activities

Activity Target Effectiveness
Enzyme InhibitionAcetylcholinesteraseComparable to rivastigmine
α-glucosidaseSignificant inhibition
Anti-inflammatoryCOX enzymesUp to 86% inhibition
AnticancerVarious cancer cell linesInduces apoptosis

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Carboxamide Derivatives

Compound 43 (CAS not specified)
  • Structure : (S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide .
  • Key Differences : Replaces benzodioxin with a tetrahydronaphthalene ring and introduces a methyl group on the piperazine.
  • Synthesis : Achieved 74% yield with 95.5% HPLC purity, indicating robust synthetic feasibility.
  • Activity: No biological data provided, but the tetrahydronaphthalene system may enhance lipophilicity compared to benzodioxin.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide (CAS 865659-77-4)
  • Structure : Substitutes 4-fluorophenyl with 4-methoxyphenyl .
  • Activity: No data available, but methoxy groups are known to enhance solubility and metabolic stability.

Sulfonamide vs. Carboxamide Derivatives

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3)
  • Structure : Sulfonamide linker instead of carboxamide; 4-methylphenyl substituent .
  • Activity : Demonstrated antibacterial activity against E. coli (IC50: 9.22 µg/mL) and S. typhi (inactive) but was less potent than ciprofloxacin (IC50: 7.83 µg/mL).
  • Key Differences : Sulfonamides are classic antibacterials, but carboxamides may offer improved selectivity or reduced toxicity.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide (Compound 5e)
  • Structure : Nitro group enhances electron-withdrawing properties .
  • Activity : Inhibited E. coli and B. subtilis biofilms but showed moderate cytotoxicity.

Heterocyclic Core Modifications

Benzo[b][1,4]oxazin-3(4H)-one Derivatives (Compound 54)
  • Structure: Fluorinated benzooxazinone core with a piperazine-carboxamide tail .
  • Key Differences: The ketone in benzooxazinone enables hydrogen bonding, unlike benzodioxin’s ether oxygens.
  • Activity : Fluorine at the 2-position improved target engagement in related compounds, though specific data are unavailable.
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide (CAS 146781-29-5)
  • Structure : Acrylamide linker instead of piperazine-carboxamide .

Antihepatotoxic and Anti-inflammatory Analogs

3',4'-(1",4"-Dioxino) Flavone (Compound 4f)
  • Structure : Flavone with a 1,4-dioxane ring .
  • Activity : Showed antihepatotoxic effects comparable to silymarin (SGOT/SGPT reduction).
  • Key Differences : The flavone scaffold offers antioxidant properties absent in the target compound.

Structural-Activity Relationship (SAR) Insights

  • Benzodioxin Core: Enhances lipophilicity and metabolic stability compared to non-aromatic heterocycles.
  • Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity improves membrane permeability, while methoxy groups may enhance solubility.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide, and how are yields maximized?

Methodological Answer : The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with 4-(4-fluorophenyl)piperazine-1-carboxylic acid derivatives. Key steps include:

  • Coupling Agents : Use of carbodiimides (e.g., DCC or EDC) to activate the carboxylic acid group for nucleophilic attack by the benzodioxin amine .
  • Solvent Optimization : Reflux in acetonitrile or DMF improves reaction efficiency, as seen in analogous piperazine-carboxamide syntheses .
  • Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water) yields >85% purity .

Q. How is structural confirmation performed for this compound, and what analytical techniques are critical?

Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the piperazine ring (δ 2.8–3.5 ppm for CH2_2 groups) and benzodioxin aromatic protons (δ 6.5–7.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 385.142) .
  • HPLC : Reverse-phase C18 columns (mobile phase: methanol/water, 70:30) assess purity (>98%) .

Q. How can molecular docking studies predict the biological targets of this compound, and what computational parameters are validated experimentally?

Methodological Answer :

  • Target Selection : Prioritize receptors like dopamine D3 or serotonin 5-HT1A_{1A} based on structural analogs (e.g., piperazine derivatives with fluorophenyl groups show affinity ).
  • Docking Software : Use AutoDock Vina with force fields (e.g., AMBER) to simulate ligand-receptor interactions. Validate via:
    • IC50_{50} Correlation : Compare docking scores (ΔG) with in vitro binding assays .
    • Mutagenesis Studies : Test key residues (e.g., Asp110 in D3 receptors) predicted to form hydrogen bonds .

Q. How can researchers resolve discrepancies in reported biological activity data across different assay conditions?

Methodological Answer :

  • Assay Standardization :
    • Buffer pH : Maintain physiological pH (7.4) to prevent protonation of the piperazine nitrogen, which alters binding .
    • Membrane Preparations : Use HEK293 cells expressing recombinant receptors to minimize off-target effects .
  • Data Normalization : Express activity as % inhibition relative to controls (e.g., 10 μM haloperidol for dopamine receptors) .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare IC50_{50} values across labs .

Q. What strategies are used to optimize the compound’s pharmacokinetic profile, particularly regarding metabolic stability?

Methodological Answer :

  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Key metabolic sites include:
    • Piperazine N-oxidation (major pathway) .
    • Benzodioxin ring hydroxylation (minor) .
  • Stability Enhancement : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450-mediated oxidation .

Q. How should contradictory data on receptor selectivity be addressed in mechanistic studies?

Methodological Answer :

  • Theoretical Anchoring : Link findings to established frameworks (e.g., GPCR signaling cascades) to contextualize selectivity .
  • Orthogonal Assays : Confirm binding via radioligand displacement (e.g., [3^3H]spiperone for D2/D3) and functional assays (cAMP modulation) .
  • Structural Modeling : Compare binding poses in homology models of related receptors to identify selectivity determinants .

Q. What experimental designs minimize batch-to-batch variability in pharmacological assays?

Methodological Answer :

  • Synthesis Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, controlled humidity) .
  • Cell Line Authentication : Use STR profiling for transfected cell lines .
  • Internal Controls : Include reference compounds (e.g., clozapine for 5-HT2A_{2A}) in every assay plate .

Q. How can computational models guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Methodological Answer :

  • QSAR Models : Correlate logP (optimal range: 2–3) and polar surface area (<90 Ų) with in vivo BBB permeability .
  • In Silico Predictors : Use SwissADME or BBB Predictor to prioritize candidates with favorable physicochemical properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.